ddhCTP Exhibits 180-Fold Weaker Inhibition of Picornavirus RdRp Compared to 3′-dCTP, Demonstrating Flavivirus Selectivity
In direct head-to-head comparisons using human rhinovirus C (HRV-C) RdRp, ddhCTP exhibited an IC50 of 900 ± 300 μM, whereas the saturated analog 3′-dCTP demonstrated an IC50 of 5 ± 1 μM under identical assay conditions [1]. This 180-fold difference in inhibitory potency establishes that ddhCTP possesses markedly different polymerase selectivity compared to its closest structural analog. For flavivirus RdRps (dengue virus, West Nile virus), both compounds inhibit polymerase activity, but the differential selectivity profile of ddhCTP—potent against flaviviruses, poor against picornaviruses—defines its unique experimental utility [2].
| Evidence Dimension | RdRp inhibition potency (IC50) |
|---|---|
| Target Compound Data | ddhCTP IC50 = 900 ± 300 μM (HRV-C RdRp) |
| Comparator Or Baseline | 3′-dCTP IC50 = 5 ± 1 μM (HRV-C RdRp) |
| Quantified Difference | ddhCTP is 180-fold less potent against HRV-C RdRp than 3′-dCTP |
| Conditions | HRV-C RdRp primer extension assay; total sample size n=8; error represents SEM from dose-response curve fit |
Why This Matters
Researchers studying flavivirus-specific chain termination mechanisms require ddhCTP rather than generic 3′-dCTP because the latter lacks the flavivirus/picornavirus discriminatory profile of the endogenous antiviral nucleotide.
- [1] Gizzi AS, et al. Extended Data Figure 9: HRV-C and PV RdRp are poorly inhibited by ddhCTP. Nature. 2018;558:610-614. View Source
- [2] Gizzi AS, et al. Figure 4: ddhCTP inhibits Flavivirus RdRps by a chain termination mechanism. Nature. 2018;558:610-614. View Source
